(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S)-4-aminooxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278114 | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-58-9 | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Nitro or Nitrile Precursors
A common approach starts with 4-nitrotetrahydropyran-3-ol or related nitrile derivatives, which undergo catalytic hydrogenation to yield the target amine-alcohol compound.
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| 1 | 4-nitrotetrahydropyran-3-ol | Starting material | — |
| 2 | Hydrogen gas (H₂), Pd catalyst | Room temperature, atmospheric pressure | Mild conditions favor stereochemistry preservation |
| 3 | Purification by recrystallization or chromatography | To isolate (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | High purity achieved |
This method affords the compound with good stereochemical integrity and is adaptable to industrial scale using continuous flow reactors to optimize yield and purity.
Industrial Scale Adaptations
Industrial production typically mirrors laboratory synthetic routes but incorporates process intensification techniques such as:
- Continuous flow hydrogenation reactors
- Optimized catalyst loading and reaction times
- Automated purification systems
These adaptations improve throughput and reduce impurities, enabling production of this compound at scale with consistent quality.
Alternative Synthetic Strategies
Protection and Functional Group Manipulation
Although direct synthesis from nitro precursors is common, alternative methods involve:
- Protection of hydroxyl groups (e.g., Boc protection)
- Formation of intermediates such as N-Boc-3-hydroxypyrrolidine derivatives
- Subsequent substitution or cyclization reactions to introduce amino groups stereoselectively
For example, (R)-N-(t-Butoxycarbonyl)-3-hydroxypyrrolidine can be synthesized by reacting the corresponding alcohol with di-tert-butyl dicarbonate under basic conditions, followed by further functional group transformations under mild conditions to maintain stereochemistry.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | (R)-pyrrolidinol, NaHCO₃, di-tert-butyl dicarbonate, THF/water, 0–20°C, 2 h | Boc-protected intermediate | ~100 |
| 2 | Triethylamine, DMAP, p-Toluenesulfonyl chloride, DCM, 20°C, 8–12 h | Formation of tosylated intermediate | 82.8–94 |
These intermediates can be further transformed into amino alcohols via nucleophilic substitution or reduction steps.
Hydrazine and Catalytic Hydrogenation Routes
Another approach involves the reduction of hydrazino derivatives of tetrahydropyran:
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | 4-hydrazinotetrahydropyran hydrochloride, Pd/C catalyst, ethanol, 75°C, 24 h, H₂ atmosphere (0.1 MPa) | Catalytic hydrogenation to amine | 72 |
| 2 | Treatment with HCl and n-butanol, concentration under reduced pressure | Isolation of 4-aminotetrahydropyran hydrochloride | 65 |
This method provides a viable alternative for preparing the amine salt with high purity suitable for further applications.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation of nitro precursor | 4-nitrotetrahydropyran-3-ol | H₂, Pd catalyst, room temp, atm pressure | Mild, stereoselective, scalable | High | Industrially preferred |
| Boc protection and tosylation | (R)-pyrrolidinol | Boc₂O, NaHCO₃, DMAP, p-TsCl, DCM | Allows functional group manipulation | 82.8–100 | Useful for multi-step syntheses |
| Reduction of hydrazino derivative | 4-hydrazinotetrahydropyran hydrochloride | Pd/C, ethanol, H₂, 75°C, 24 h | Alternative route, high purity | 65–72 | Produces amine hydrochloride salt |
Research Findings and Notes
- The stereochemistry (3R,4S) is critical for biological activity and is preserved by conducting reductions under mild conditions that avoid racemization.
- Use of palladium catalysts in hydrogenation is effective and commonly employed in both lab and industrial settings.
- Protection strategies such as Boc protection facilitate selective transformations and improve overall synthetic flexibility.
- Purification methods include recrystallization and silica gel chromatography, essential for achieving high purity for pharmaceutical applications.
- The compound’s amino and hydroxyl groups allow further derivatization for use in drug development and biochemical probes.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxotetrahydropyran-3-OL.
Reduction: Formation of 4-aminotetrahydropyran-3-amine.
Substitution: Formation of 4-chlorotetrahydropyran-3-OL.
Scientific Research Applications
Chemistry: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays .
Medicine: It is also investigated for its potential therapeutic effects in treating certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating the formation of new chemical bonds and the creation of complex molecular architectures. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
(3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS: 1523530-38-2)
This stereoisomer differs in the configuration of the amino group (4R vs. 4S). Structural similarity (1.00) suggests comparable reactivity, but stereochemical variation likely impacts biological activity. For instance, studies on related compounds, such as (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL, reveal distinct binding modes with enzymes like HILDH. The (4S) configuration forms stronger hydrogen bonds with NADH, enhancing catalytic efficiency compared to the (4R) isomer .
Table 1: Key Differences Between Stereoisomers
Functionalized Pyran Derivatives
3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-ones
These bicyclic derivatives, such as radicinin, occur naturally and feature fused pyran rings with ketone functionalities. Unlike (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, they lack amino groups and exhibit distinct reactivity, particularly in Michael addition reactions . Their synthesis often involves aldehyde condensation, contrasting with the aminolysis or reductive amination routes used for aminopyrans .
(2R,3R,4S,5R)-Tetrahydrofuran-Pyran Hybrid
This complex derivative (CAS: N/A) includes a tetrahydrofuran moiety and multiple hydroxyl groups. Its GHS classification (acute toxicity, skin corrosion) aligns with the (3R,4S)-aminopyran, but its extended structure enables applications in glycosidase inhibition, unlike the simpler aminopyran .
Biological Activity
(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a nitrogen-containing heterocyclic compound characterized by its unique tetrahydropyran ring structure. Its molecular formula is , featuring both an amino group (-NH₂) and a hydroxyl group (-OH), which contribute significantly to its biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The stereochemistry of this compound is critical to its biological activity. The specific configuration at the 3 and 4 positions allows for unique interactions with biological targets, influencing its reactivity and efficacy in various biochemical assays.
| Property | Details |
|---|---|
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | Approximately 117.15 g/mol |
| Chirality | (3R,4S) configuration |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.
Cytotoxicity
Research has also demonstrated cytotoxic effects of this compound on various cancer cell lines. The presence of the amino and hydroxyl groups enhances its interaction with cellular components, potentially leading to programmed cell death (apoptosis) in targeted cells .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to interact with neurotransmitter receptors positions it as a candidate for therapeutic development aimed at modulating cholinergic signaling .
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways crucial for maintaining cellular homeostasis.
Enzyme Interaction
Studies have shown that this compound can form covalent bonds with active sites of enzymes, making it valuable for investigating enzyme function and inhibition mechanisms. This property is particularly relevant in drug development for diseases associated with enzyme dysfunction .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study assessed the antimicrobial effects of this compound against multiple bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.
- Cytotoxicity Assessment : In vitro tests demonstrated that the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development .
- Neuroprotective Investigation : Research focusing on the neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cells, supporting its role in preventing neurodegeneration .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride?
The synthesis of stereochemically defined tetrahydropyrans often involves diastereoselective catalysis. For example, copper(II)-bisphosphine complexes (e.g., L3 ligands) have been used to catalyze oligomerization reactions of allylic alcohols and aldehydes, enabling control over stereochemistry . Key steps include:
- Selection of chiral catalysts to enforce stereoselectivity.
- Use of precursors like substituted allylic alcohols and amines or aldehydes.
- Optimization of reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, the product is typically isolated via aqueous workup, followed by purification using recrystallization or chromatography.
Q. How is the structural identity of this compound confirmed?
Structural verification relies on spectroscopic and spectrometric techniques:
- 1H/13C NMR : Coupling constants (J values) and chemical shifts distinguish stereoisomers. For example, axial vs. equatorial proton environments in the pyran ring produce distinct splitting patterns .
- Mass spectrometry (EI/CI) : Molecular ion peaks and fragmentation patterns confirm molecular weight and functional groups.
- X-ray crystallography (if crystalline): Resolves absolute configuration.
Example NMR Data (for analogous tetrahydropyrans):
| Proton Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| C3-OH | ~3.5 | Broad singlet | - |
| C4-NH2 | ~1.8 | Multiplet | 6.5 |
Q. What safety protocols are critical when handling this compound?
Based on GHS classifications:
- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Precautionary Measures :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store under inert atmosphere at room temperature to prevent degradation .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Diastereomeric excess (d.e.) depends on:
- Catalyst Design : Chiral bisphosphine ligands paired with Cu(II) enhance stereocontrol by stabilizing transition-state conformers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions.
- Temperature : Lower temperatures favor kinetic control, reducing epimerization. Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity.
Q. How to resolve contradictions in spectral data when distinguishing diastereomers (e.g., 3R,4S vs. 3R,4R)?
Key analytical strategies include:
- 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons (e.g., NOE interactions between C3-OH and C4-NH2 in the 3R,4S isomer) .
- Chiral Derivatization : Converting amines to diastereomeric sulfonamides or ureas for separation via HPLC.
- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignments based on IR-active modes.
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- Forced Degradation : Expose the compound to acidic/basic (0.1M HCl/NaOH), oxidative (H2O2), and thermal stress (40–80°C).
- Analytical Monitoring : Track degradation products via LC-MS and quantify intact compound using UV/RI detectors.
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
